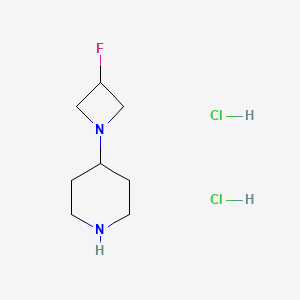

4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride is a useful research compound. Its molecular formula is C8H16ClFN2 and its molecular weight is 194.68 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antibacterial Agents

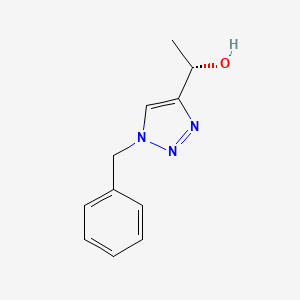

4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine compounds, related to the chemical structure of 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride, have been utilized as novel C7 moieties of fluoroquinolones. These compounds were introduced to the quinolone core to synthesize new fluoroquinolones. Among these compounds, one specific quinolone demonstrated comparable antibacterial activity against quinolone-susceptible and multidrug-resistant strains, particularly effective against Staphylococcus aureus and Staphylococcus epidermidis, indicating the potential use of these compounds as antibacterial agents (Huang et al., 2010).

Antipsychotic Agents

Conformationally constrained butyrophenones containing structures similar to this compound have been synthesized and evaluated as antipsychotic agents. These compounds were assessed for their affinity for dopamine (D1, D2, D4) and serotonin (5-HT2A, 5-HT2B, 5-HT2C) receptors. The compounds displayed potency and selectivity depending mainly on the amine fragment connected to the cyclohexanone structure, suggesting their potential use as antipsychotic (neuroleptic) drugs (Raviña et al., 2000).

Cancer Treatment

Compounds related to this compound have been proposed as Aurora kinase inhibitors, potentially useful in treating cancer. The compounds inhibit Aurora A, an enzyme that plays a significant role in the progression of cancer, suggesting their application in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Corrosion Inhibition

Piperidine derivatives, structurally related to this compound, have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were performed to predict the adsorption and inhibition efficiencies of these compounds, suggesting their potential application in corrosion protection (Kaya et al., 2016).

Deoxycytidine Kinase Inhibitors

A practical synthesis of a key intermediate structurally related to this compound was described for the preparation of potent deoxycytidine kinase inhibitors. These inhibitors have potential applications in the treatment of diseases where dCK is implicated (Zhang et al., 2009).

Antimicrobial and Anti-SARS-CoV-2 Agents

Novel Curcumin Mimics, including Piperidone-Piperazine Conjugates structurally related to this compound, were synthesized and exhibited high antiproliferation potencies against cancer cell lines. Notably, some agents demonstrated noticeable anti-SARS-CoV-2 properties, indicating their potential use as antimicrobial and anti-SARS-CoV-2 agents (Youssef et al., 2022).

作用機序

Biochemical Pathways

The biochemical pathways affected by 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride are currently unknown . Future research could provide valuable insights into the downstream effects of this compound.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-Fluoroazetidin-1-YL)piperidine dihydrochloride involves the reaction of 3-Fluoroazetidine with piperidine followed by the formation of dihydrochloride salt.", "Starting Materials": [ "3-Fluoroazetidine", "Piperidine", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 3-Fluoroazetidine is reacted with piperidine in the presence of sodium hydroxide to form 4-(3-Fluoroazetidin-1-YL)piperidine.", "Step 2: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt of 4-(3-Fluoroazetidin-1-YL)piperidine.", "Step 3: The dihydrochloride salt is isolated by filtration and washed with water and ethyl acetate to obtain the final product." ] } | |

CAS番号 |

1403767-21-4 |

分子式 |

C8H16ClFN2 |

分子量 |

194.68 g/mol |

IUPAC名 |

4-(3-fluoroazetidin-1-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C8H15FN2.ClH/c9-7-5-11(6-7)8-1-3-10-4-2-8;/h7-8,10H,1-6H2;1H |

InChIキー |

XNUVBSALGNOHTA-UHFFFAOYSA-N |

SMILES |

C1CNCCC1N2CC(C2)F.Cl.Cl |

正規SMILES |

C1CNCCC1N2CC(C2)F.Cl |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404755.png)

![1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404756.png)

![4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]-2,3-dihydropyridazin-3-one](/img/structure/B1404759.png)

![O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine](/img/structure/B1404771.png)

![methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate >98%ee](/img/structure/B1404772.png)

![4-Bromo-1-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404774.png)

![(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B1404775.png)

![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)